2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol
Overview
Description
Synthesis Analysis
Pyrazole-bearing compounds, such as 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound was verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have explored the synthesis of pyrimidine and pyrazole derivatives for their potential antimicrobial properties. For instance, the synthesis of pyrimidine linked to pyrazole heterocyclic compounds through microwave irradiative cyclocondensation has been investigated for their insecticidal and antibacterial potential. These compounds have been evaluated against certain insects and microorganisms, showing a relationship between their structure and biological activity (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Applications
Another area of interest is the development of novel pyrazolopyrimidines derivatives with anticancer and anti-inflammatory properties. A study synthesized a series of these derivatives, showing that some compounds exhibit significant cytotoxicity against certain cancer cell lines and possess 5-lipoxygenase inhibition activity, which is crucial for anti-inflammatory effects (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the control of the G1-S phase transition and is essential for the initiation of DNA replication.
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle at the G1-S transition, preventing DNA replication and cell division.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . By blocking the activity of CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the progression from G1 to S phase. This leads to the arrest of the cell cycle, preventing the cell from entering the S phase and undergoing DNA replication.
Pharmacokinetics
Like other small molecule inhibitors, it is expected to have good bioavailability and to be able to penetrate the cell membrane to reach its intracellular target, cdk2 .
Result of Action
The inhibition of CDK2 by this compound leads to the arrest of the cell cycle at the G1-S transition . This prevents the cell from undergoing DNA replication and cell division, leading to cell growth inhibition. This makes this compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Properties
IUPAC Name |
2-cyclopropyl-4-(1,5-dimethylpyrazol-3-yl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-5-10(15-16(7)2)9-6-11(17)14-12(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIXDYAPPFVLSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=O)NC(=N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.